molecular formula C8H15N3O2 B2946024 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide CAS No. 2402789-63-1

2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide

Cat. No. B2946024
CAS RN: 2402789-63-1
M. Wt: 185.227
InChI Key: BERPFURGQPTZEM-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In

Mechanism of Action

The mechanism of action of 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide involves its interaction with certain enzymes and receptors in the body. This compound has been shown to inhibit DPP-4, which can lead to increased levels of incretin hormones and improved glucose homeostasis. It has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide have been investigated in various studies. This compound has been shown to have hypoglycemic effects, which can be attributed to its inhibition of DPP-4 and subsequent increase in incretin hormone levels. It has also been shown to have anxiolytic effects, which can be attributed to its interaction with the GABA-A receptor. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit DPP-4, which can be useful in studying the role of this enzyme in glucose metabolism. Another advantage is its potential use as a prodrug, which can be useful in drug discovery. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several future directions for research on 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide. One direction is to further investigate its potential applications as a prodrug and scaffold for drug discovery. Another direction is to study its mechanism of action in more detail, particularly its interaction with the GABA-A receptor. In addition, future research could focus on improving its solubility and developing more efficient synthesis methods. Overall, 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide has the potential to be a valuable tool in scientific research, and further investigation is warranted.

Synthesis Methods

The synthesis of 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide has been achieved using various methods. One of the most commonly used methods is the reaction of 3-pyrrolidinone with ethyl chloroacetate in the presence of triethylamine and sodium hydride. The resulting product is then treated with ammonia to obtain 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide. Other methods involve the use of different starting materials and reagents, but the overall process involves the formation of a pyrrolidine ring and the introduction of an amino group and an acetamide group.

Scientific Research Applications

2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. It has also been investigated for its potential use as a prodrug, which can be converted into an active drug in vivo. In addition, this compound has been studied for its potential applications in drug discovery, as it can serve as a scaffold for the development of new drugs.

properties

IUPAC Name

2-[(3S,4S)-4-(2-amino-2-oxoethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-7(12)1-5-3-11-4-6(5)2-8(10)13/h5-6,11H,1-4H2,(H2,9,12)(H2,10,13)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERPFURGQPTZEM-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CC(=O)N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)CC(=O)N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.